Cas no 27434-83-9 (5-(3,4-dimethoxyphenyl)-1,2-oxazole)

5-(3,4-dimethoxyphenyl)-1,2-oxazole structure
27434-83-9 structure
Product Name:5-(3,4-dimethoxyphenyl)-1,2-oxazole
CAS-nummer:27434-83-9
MF:C11H11NO3
MW:205.209943056107
CID:1431182
PubChem ID:65240140
Update Time:2025-04-20

5-(3,4-dimethoxyphenyl)-1,2-oxazole Chemische en fysische eigenschappen

Naam en identificatie

    • 5-(3,4-dimethoxyphenyl)-1,2-oxazole
    • 3-(3,4-Dimethoxy-phenyl)-glutarsaeure-anhydrid
    • 3-&lt
    • 3',4'-Dimethoxyphenyl&gt
    • glutaranhydrid
    • 3-(3,4-dimethoxy-phenyl)-glutaric acid-anhydride
    • CTK2A7168
    • 2H-Pyran-2,6(3H)-dione, dihydro-4-(3,4-dimethoxyphenyl)-
    • 3-(3,4-dimethoxyphenyl)indole
    • 3-(3,4-Dimethoxyphenyl)-isoxazol
    • 3-(3,4-dimethoxyphenyl)glutaric anhydride
    • 3-(m-p-OMe)-Ph-indole
    • 5-(3,4-dimethoxy-phenyl)-isoxazole
    • 3,4-Dimethoxy-phenyl&gt
    • -indol
    • 3-(3,4-Dimethoxy-phenyl)-indol
    • 3-(3,4-dimethoxy-phenyl)-indole
    • 3-(3,4-Dimethoxy-phenyl)-glutarsaeure-anhydrid; 3-< 3',4'-Dimethoxyphenyl> glutaranhydrid; 3-(3,4-dimethoxy-phenyl)-glutaric acid-anhydride; CTK2A7168; 2H-Pyran-2,6(3H)-dione, dihydro-4-(3,4-dimethoxyphenyl)-; 3-(3,4-dimethoxyphenyl)indole; 3-(3,4-Dimethoxyphenyl)-isoxazol; 3-(3,4-dimethoxyphenyl)glutaric anhydride; 3-(m-p-OMe)-Ph-indole; 5-(3,4-dimethoxy-phenyl)-isoxazole; 3-< 3,4-Dimethoxy-phenyl> -indol; 3-(3,4-Dimethoxy-
    • 27434-83-9
    • 5-(3,4-Dimethoxyphenyl)isoxazole
    • AKOS014574705
    • Inchi: 1S/C11H11NO3/c1-13-10-4-3-8(7-11(10)14-2)9-5-6-12-15-9/h3-7H,1-2H3
    • InChI-sleutel: KRHKFJUSJGBMEN-UHFFFAOYSA-N
    • LACHT: O(C)C1C(=CC=C(C2=CC=NO2)C=1)OC

Berekende eigenschappen

  • Exacte massa: 205.07393
  • Monoisotopische massa: 205.07389321g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 3
  • Complexiteit: 200
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2
  • Topologisch pooloppervlak: 44.5Ų

Experimentele eigenschappen

  • PSA: 44.49
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